6-Methyl-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid

Description

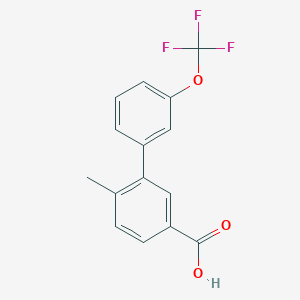

6-Methyl-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid is a biphenyl derivative featuring a carboxylic acid group at position 3, a methyl group at position 6 on the first benzene ring, and a trifluoromethoxy (-OCF₃) substituent at position 3' on the second benzene ring. The trifluoromethoxy group enhances electronic and metabolic stability compared to non-fluorinated analogs, making it relevant for drug development and biochemical studies.

Properties

IUPAC Name |

4-methyl-3-[3-(trifluoromethoxy)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-9-5-6-11(14(19)20)8-13(9)10-3-2-4-12(7-10)21-15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQVUZSSJZCKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C2=CC(=CC=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of 6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the trifluoromethoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the biphenyl structure.

Scientific Research Applications

6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.

Mechanism of Action

The mechanism of action of 6-Methyl-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Key Structural Variations

The biological and physicochemical properties of biphenyl carboxylic acids are highly dependent on substituent type and position. Below is a comparative analysis with structurally related compounds:

*Calculated molecular weight based on formula.

Functional Insights

- Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃): The -OCF₃ group in the target compound is strongly electron-withdrawing, increasing the acidity of the carboxylic acid (pKa ~2.5–3.5) compared to the methoxy analog (pKa ~4.0–4.5). This enhances binding to target proteins and resistance to enzymatic degradation.

- Chlorine vs. Trifluoromethoxy: Chlorine (as in 2-Chloro-6-methylbiphenyl-3-carboxylic acid) provides moderate electron withdrawal but lacks the steric bulk and metabolic inertness of -OCF₃.

- Core Structure Differences: Pyrazole-based analogs (e.g., ) exhibit distinct pharmacodynamic profiles due to heterocyclic cores, whereas biphenyl derivatives prioritize planar aromatic interactions.

Research Findings and Implications

Structure-Activity Relationship (SAR) Trends

- Substituent Position: The 3'-position on the biphenyl ring is critical for receptor binding. For example, 3a () uses a bulky heterocyclic substituent at 3' for mGlu2 modulation, whereas the target compound’s -OCF₃ group may optimize steric and electronic interactions.

- Fluorine Impact: Trifluoromethoxy and trifluoromethyl groups () enhance blood-brain barrier penetration and target affinity compared to non-fluorinated analogs.

Biological Activity

6-Methyl-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid is an organic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biological applications. This compound features a trifluoromethoxy group, known for its electron-withdrawing properties, which can significantly influence its biological activity and interaction with molecular targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure includes:

- A biphenyl backbone

- A carboxylic acid group

- A methyl group at the 6-position

- A trifluoromethoxy group at the 3'-position

These functional groups contribute to the compound's unique electronic and steric properties, making it a valuable candidate for biological studies.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethoxy group enhances binding affinity, potentially modulating the activity of various biological targets. This modulation can lead to significant therapeutic effects, particularly in anti-inflammatory and anticancer applications.

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves inducing apoptosis and cell cycle arrest:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.41 | Induction of apoptosis |

| HCT-116 | 9.71 | Cell cycle arrest |

| PC3 | 2.29 | Inhibition of proliferation |

These findings suggest that the compound may serve as a potential lead in the development of new anticancer agents.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro studies demonstrate that it can significantly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| This compound | 78% (TNF-α) | 10 |

| Dexamethasone | 89% (IL-6) | 1 |

These results indicate that this compound could be a viable candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Antibacterial Activity : Similar biphenyl carboxylic acids have shown antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar effects.

- Enzyme Inhibition : The trifluoromethoxy group enhances the ability of the compound to interact with enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.